![molecular formula C44H36CuN8+4 B1255267 CuTMPyP4](/img/structure/B1255267.png)
CuTMPyP4
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Overview
Description
[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II) is a copper coordination entity.
Scientific Research Applications
Interaction with Guanine Quadruplexes
CuTMPyP4 has been shown to interact with guanine quadruplexes (G-quadruplexes) in DNA, which are structures formed by the association of DNA strands containing multiple contiguous guanines. The interaction of this compound with parallel-stranded G-quadruplexes formed by certain oligonucleotides has been studied, indicating its potential use in therapeutics and G-quadruplex sensors. This compound demonstrates binding to these quadruplexes, suggesting a mode of binding where the ligand is protected from the solvent (Keating & Szalai, 2004).
Applications in Anticancer Therapeutics
The interactions of this compound with G-quadruplexes are of great interest for developing novel anticancer therapeutics. Studies have explored the binding modes, affinities, and stoichiometries of this compound with different DNA sequences, contributing to a clearer understanding of its interactions with GQ DNA. The stabilizing abilities of this compound suggest its potential application in cancer therapy (Boschi et al., 2016).
Photophysical Properties
This compound and its metallocomplexes exhibit significant photophysical properties when bound to DNA and nucleotides. These properties include quenching of the fluorescent state due to electron transfer and the ability to distinguish binding modes based on the efficiency of triplet state quenching. These findings are essential for understanding the interaction of this compound with nucleic acids, which is relevant for applications in photodynamic therapy (Chirvony, 2003).
Potential in Telomerase-Based Cancer Therapeutics
This compound has been studied for its ability to stabilize DNA guanine quadruplexes and inhibit telomerase activity, which is significant for telomerase-based cancer therapeutics. Its interaction with human telomere sequences and potential to cause a decrease in telomerase activity highlight its role in cancer therapy (Grand et al., 2002).
properties
Molecular Formula |
C44H36CuN8+4 |
---|---|
Molecular Weight |
740.4 g/mol |
IUPAC Name |
copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H36N8.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2 |
InChI Key |
IWBZPROSINYBFE-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cu+2] |
synonyms |
copper(II) meso-tetra(N-methyl-4-pyridyl)porphyrin copper(II)-meso-(4-N-tetramethylpyridyl)porphyrin CuTMpyP(4) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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